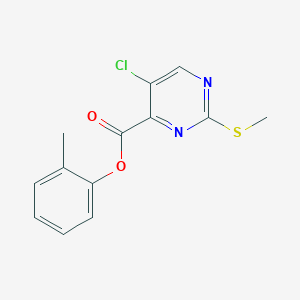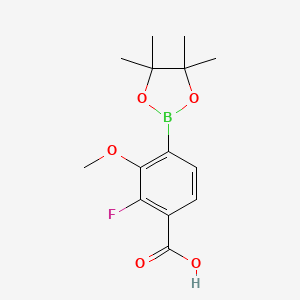
2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a boric acid ester intermediate with a benzene ring . It’s an important organic and chemical product often used in the organic synthesis of drugs .
Synthesis Analysis
The compound is obtained through a multi-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures of the compounds are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is synthesized through nucleophilic and amidation reactions . It’s often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The molecular electrostatic potential and frontier molecular orbitals of the compounds are further investigated by DFT, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compounds .Mécanisme D'action
Orientations Futures
Boric acid compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances . Therefore, the future directions of this compound could be in these areas.
Propriétés
IUPAC Name |
2-fluoro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO5/c1-13(2)14(3,4)21-15(20-13)9-7-6-8(12(17)18)10(16)11(9)19-5/h6-7H,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFBIUSYGNRHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)O)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

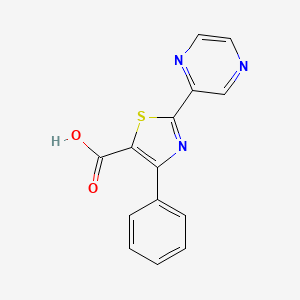
![N-({4-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2950101.png)
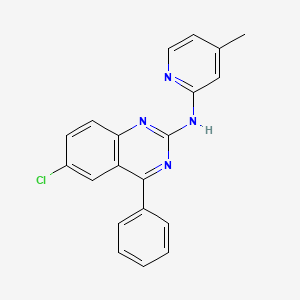

![(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2950106.png)
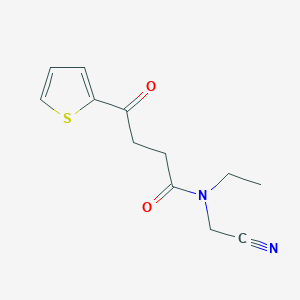
![5-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2950108.png)
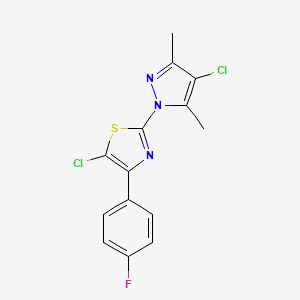

![N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2950112.png)
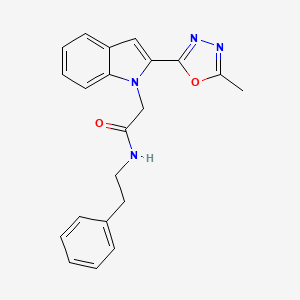
![2-Cyclopentylsulfanyl-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2950116.png)

